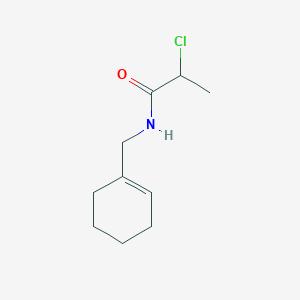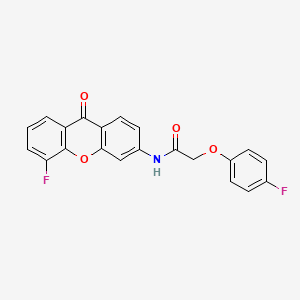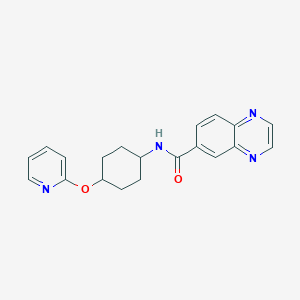
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide, also known as PHA-848125, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide, with its structural complexity, finds application in the synthesis of various nitrogen-rich ligands for metal coordination. Research by Yang et al. (2017) on the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines showcases the potential of such compounds in forming coordinate bonds with metal ions like Mn(II) and Fe(II). These compounds are of interest for targeted delivery of therapeutic agents to biological sites, such as tumors, by releasing nitric oxide upon irradiation with long-wavelength light (Yang et al., 2017).
Catalytic Applications
Compounds with similar structural motifs have been explored for their catalytic properties, particularly in hydrogenation reactions. Martinez-Espinar et al. (2017) detailed the synthesis and characterization of Rhodium nanoparticles (Rh-NPs) stabilized by N-heterocyclic carbenes derived from related compounds. These nanoparticles exhibit significant catalytic activity in the hydrogenation of aromatic substrates, offering selectivities towards cyclohexanone or cyclohexanol from phenol depending on the reaction conditions. This research opens avenues for the application of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide in catalysis, potentially leading to more efficient and selective industrial chemical processes (Martinez-Espinar et al., 2017).
Biological Activity
The structural framework of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide is conducive to modifications that result in biologically active compounds. Kantevari et al. (2011) demonstrated the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, showing significant antitubercular activity against Mycobacterium tuberculosis. These findings suggest that derivatives of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide could serve as templates for the development of new antimicrobial agents, particularly in the fight against tuberculosis (Kantevari et al., 2011).
Fluorescence Sensing
Furthermore, the compound's structure is suitable for the development of fluorescence-based chemosensors. Park et al. (2015) synthesized a chemosensor capable of detecting Zn2+ ions in living cells and aqueous solutions, highlighting the potential of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide derivatives in environmental monitoring and biological research. The sensor demonstrated high sensitivity and selectivity towards Zn2+, with the ability to operate in a reversible manner through the addition of EDTA (Park et al., 2015).
Propriétés
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(14-4-9-17-18(13-14)22-12-11-21-17)24-15-5-7-16(8-6-15)26-19-3-1-2-10-23-19/h1-4,9-13,15-16H,5-8H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFVZLCIDMNWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

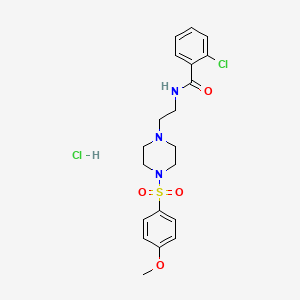
![4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2401562.png)
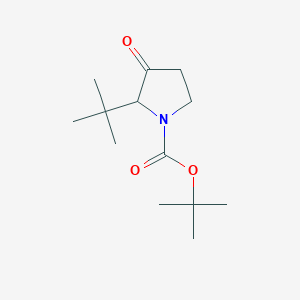
amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2401565.png)
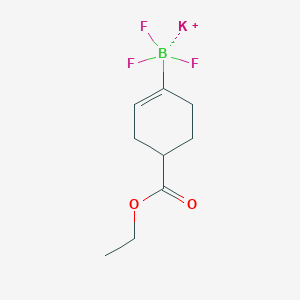

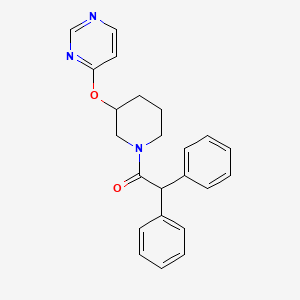

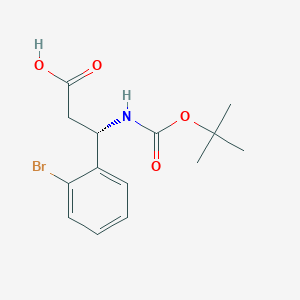
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2401572.png)
![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2401573.png)
